molecular formula C17H7BrN4O6 B11557849 2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11557849
M. Wt: 443.2 g/mol
InChI Key: RDVGTOSJRANPSD-UHFFFAOYSA-N
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Description

2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by nitration and subsequent cyclization to form the isoquinoline core. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and functional groups. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar aromatic properties.

    Isoquinoline: Shares the isoquinoline core structure but lacks the specific substituents present in 2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

This compound is unique due to its specific combination of bromine, nitro, and pyridyl groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C17H7BrN4O6

Molecular Weight

443.2 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H7BrN4O6/c18-9-1-2-14(19-7-9)20-16(23)12-5-10(21(25)26)3-8-4-11(22(27)28)6-13(15(8)12)17(20)24/h1-7H

InChI Key

RDVGTOSJRANPSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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